molecular formula C20H17BrN4OS B2539905 3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-44-5

3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2539905
CAS RN: 894042-44-5
M. Wt: 441.35
InChI Key: WRLSEGLYKNNDHX-UHFFFAOYSA-N
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Description

“3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of such compounds involves various synthetic routes used to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazole ring and a 1,2,4-triazole ring. The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,3-triazole ring is known to undergo various reactions, and the presence of the bromo group may also influence its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is involved in the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry. For instance, it is used in creating various derivatives of pyrazole, 1,3-thiazoline, 1,2,4-triazole, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine, all integral to pharmacological research (Abdel‐Aziz et al., 2007).

Biological Activities

  • Compounds derived from 3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibit significant biological activities. For example, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been shown to have antimicrobial properties against various bacterial and fungal species (Patel et al., 2015).

  • Similarly, certain 1,3-thiazolo[3,2-b][1,2,4]triazoles derived from this compound have demonstrated potential antiproliferative activity, which is crucial in cancer research (Narayana et al., 2010).

Innovative Synthesis Methods

  • Innovative synthesis methods involving this compound have been explored. For instance, microwave-promoted synthesis has been utilized to create 1,2,4-triazole derivatives, enhancing efficiency and reducing environmental impact (Özil et al., 2015).

Chemical Reactivity and Interactions

  • The chemical reactivity of this compound is notable in various reactions, leading to the formation of diverse heterocyclic structures. These reactions are fundamental in developing new pharmaceutical agents and understanding chemical interactions (Hamdy et al., 2007).

properties

IUPAC Name

3-bromo-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS/c1-13-4-2-5-14(10-13)18-23-20-25(24-18)17(12-27-20)8-9-22-19(26)15-6-3-7-16(21)11-15/h2-7,10-12H,8-9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLSEGLYKNNDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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